2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid
CAS No.: 332358-89-1
Cat. No.: VC2146532
Molecular Formula: C21H23NO4S
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332358-89-1 |
|---|---|
| Molecular Formula | C21H23NO4S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid |
| Standard InChI | InChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24) |
| Standard InChI Key | ACPLMNUIXAQIPP-UHFFFAOYSA-N |
| SMILES | CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C |
| Canonical SMILES | CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C |
Introduction
Chemical Identity and Properties
Basic Chemical Information
2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is registered under CAS number 332358-89-1 . The compound possesses a molecular formula of C21H23NO4S with a calculated molecular weight of 385.5 g/mol . Structurally, it consists of a substituted isoquinoline core connected to a benzoic acid group through a methylsulfanyl bridge. This creates a complex molecular architecture with multiple functional groups and potential reactive sites. The compound is primarily used for research purposes, with specific applications in chemical synthesis and catalytic processes.
Structural Characteristics
The structure of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid features several distinct components that contribute to its chemical identity. The isoquinoline core is modified with methoxy groups at positions 6 and 7, which likely influence its electronic properties and reactivity patterns. Additionally, dimethyl groups at position 3 and the dihydro nature of the isoquinoline ring create a unique structural profile compared to similar compounds. The benzoic acid moiety provides an acidic functional group, while the sulfanyl bridge serves as a flexible linker between the two main structural components. This specific combination of structural features contributes to the compound's physical properties, chemical behavior, and potential applications in various chemical processes.
Chemical Identifiers and Nomenclature
For comprehensive identification purposes, 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is associated with several standardized chemical identifiers. Its IUPAC name is 2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid, which systematically describes its structural composition . The International Chemical Identifier (InChI) for this compound is InChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24) . Its InChIKey, ACPLMNUIXAQIPP-UHFFFAOYSA-N, provides a condensed digital representation that facilitates database searching and chemical information retrieval . The Simplified Molecular-Input Line-Entry System (SMILES) notation, CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C, offers an alternative linear representation of the molecular structure .
Table 1: Chemical Identity and Properties of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid
Applications in Chemical Research
Utility in Organic Synthesis
One of the significant applications of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid lies in its role as an intermediate in organic synthesis. The compound can serve as a versatile building block for constructing more complex molecular structures, contributing to the synthesis of diverse organic compounds with potential applications in materials science, pharmaceutical development, and other areas of chemical research. The isoquinoline core of this molecule represents an important structural motif in synthetic organic chemistry, particularly in the development of biologically active compounds . The specific substitution pattern and functional group arrangement in this molecule provide multiple sites for further chemical transformations, potentially enabling the construction of diverse molecular architectures through established synthetic methodologies.
Comparative Analysis with Related Compounds
| Structural Feature | Description | Potential Influence on Properties |
|---|---|---|
| Isoquinoline Core | Dihydroisoquinoline scaffold | Provides basic heterocyclic framework with specific electronic properties |
| Dimethoxy Groups | Located at positions 6 and 7 | Electron-donating effect, potential influence on solubility and reactivity |
| Dimethyl Substituents | Located at position 3 | Steric effects, conformational influence, hydrophobic character |
| Methylsulfanyl Bridge | Connects isoquinoline and benzoic acid | Introduces structural flexibility, additional reaction site |
| Carboxylic Acid Group | Part of benzoic acid moiety | Provides acidic character, hydrogen bonding capability, reaction site |
Isoquinoline Framework and Structural Context
Significance of Isoquinoline Derivatives
The isoquinoline framework that forms the core of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid represents a fundamental structure in heterocyclic chemistry with significant implications for both synthetic methodology and biological applications . Isoquinoline-based molecules constitute an important class of nitrogen-containing heterocycles that have attracted considerable attention in organic synthesis and medicinal chemistry . This interest is largely attributed to their structural diversity and therapeutic importance, as numerous natural alkaloids and synthetic drugs incorporate the isoquinoline scaffold . The specific structural modifications in 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid, including the dimethoxy and dimethyl substitutions, represent particular variations within the broader context of isoquinoline chemistry that may confer distinct chemical and biological properties.
Structure-Property Relationships
Analytical Characterization
Spectroscopic Methods
Comprehensive characterization of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid would typically involve various spectroscopic techniques to confirm its structure and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide detailed information about the hydrogen and carbon environments within the molecule. The dimethoxy groups would exhibit characteristic signals in both proton and carbon NMR spectra, while the dimethyl groups at position 3 would show distinct resonances. The aromatic protons from both the isoquinoline and benzoic acid portions would display characteristic coupling patterns and chemical shifts. Infrared (IR) spectroscopy would reveal functional group information, with particular emphasis on the carboxylic acid group (typically showing O-H stretching and C=O stretching bands) and the methoxy groups (C-O stretching). Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the structural features in this compound.
Chromatographic Analysis
Chromatographic techniques represent essential tools for analyzing and purifying compounds like 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid. High-Performance Liquid Chromatography (HPLC) would be particularly valuable for assessing purity and potentially for preparative separation if needed. The presence of both hydrophobic (dimethyl, aromatic) and hydrophilic (carboxylic acid, methoxy) components in the molecule would influence its chromatographic behavior, potentially requiring optimized conditions for effective separation from structurally related compounds or synthetic impurities. Thin-Layer Chromatography (TLC) could serve as a rapid analytical tool for monitoring reactions involving this compound, with visualization potentially enhanced by the aromatic systems present in the molecule. The development of validated analytical methods for this compound would be valuable for quality control and standardization purposes, particularly if it finds increased application in synthetic chemistry or other research contexts.
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